molecular formula C29H18Br2N2 B5066202 5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole

5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole

Cat. No.: B5066202
M. Wt: 554.3 g/mol
InChI Key: CTJWOMQVMLKAQQ-UHFFFAOYSA-N
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Description

5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Imidazole Core: The imidazole core can be synthesized through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.

    Phenylethynyl Group Addition: The phenylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or ethynyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the bromophenyl groups, converting them to phenyl groups using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of phenyl derivatives

    Substitution: Formation of substituted imidazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromophenyl and phenylethynyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole
  • 5-(2-bromophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole

Comparison

Compared to similar compounds, 5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole may exhibit unique properties due to the presence of multiple bromophenyl groups, which can influence its reactivity and biological activity

Properties

IUPAC Name

5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18Br2N2/c30-24-18-16-22(17-19-24)27-28(25-8-4-5-9-26(25)31)33-29(32-27)23-14-12-21(13-15-23)11-10-20-6-2-1-3-7-20/h1-9,12-19H,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJWOMQVMLKAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC(=C(N3)C4=CC=CC=C4Br)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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